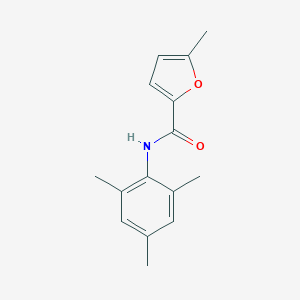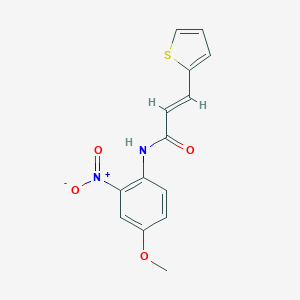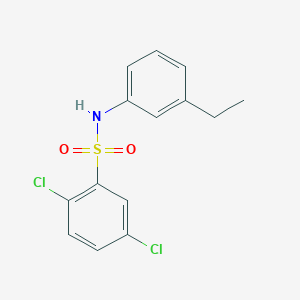![molecular formula C13H15ClN4O B458415 N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea CAS No. 102974-11-8](/img/structure/B458415.png)
N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea is a synthetic organic compound that features a chlorophenyl group and an imidazolylpropyl group linked by a urea moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea typically involves the reaction of 3-chloroaniline with an isocyanate derivative, followed by the introduction of the imidazolylpropyl group. The reaction conditions may include:
- Solvents such as dichloromethane or ethanol.
- Catalysts like triethylamine or pyridine.
- Temperature control to optimize yield and purity.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing reaction conditions, yield, and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding nitro or hydroxyl derivative, while reduction could produce an amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Chlorophenyl)-3-(3-imidazol-1-ylpropyl)amine: Similar structure but with an amine group instead of a urea moiety.
1-(3-Chlorophenyl)-3-(3-pyridylpropyl)urea: Similar structure but with a pyridyl group instead of an imidazolyl group.
Uniqueness
N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea is unique due to the presence of both the chlorophenyl and imidazolylpropyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
102974-11-8 |
|---|---|
Molekularformel |
C13H15ClN4O |
Molekulargewicht |
278.74g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-3-(3-imidazol-1-ylpropyl)urea |
InChI |
InChI=1S/C13H15ClN4O/c14-11-3-1-4-12(9-11)17-13(19)16-5-2-7-18-8-6-15-10-18/h1,3-4,6,8-10H,2,5,7H2,(H2,16,17,19) |
InChI-Schlüssel |
WSWCGYJOTGGLDX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCCCN2C=CN=C2 |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCCCN2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFAMOYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B458335.png)


![Isopropyl 2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B458339.png)
![3,3'-sulfanediylbis{N-[4-(phenylamino)phenyl]propanamide}](/img/structure/B458340.png)


![Ethyl 6-tert-butyl-2-{[(2,5-dichlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B458343.png)
![6-bromo-N-[3-cyano-4-(4-ethylphenyl)-5-methylthiophen-2-yl]-2-(2,5-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B458347.png)



![N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B458355.png)
